molecular formula C7H7FN2O B8472265 5-fluoro-N-methylpyridine-2-carboxamide

5-fluoro-N-methylpyridine-2-carboxamide

Cat. No.: B8472265
M. Wt: 154.14 g/mol
InChI Key: VJRMBAFERXORIC-UHFFFAOYSA-N
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Description

5-Fluoro-N-methylpyridine-2-carboxamide is a fluorinated pyridine derivative characterized by a carboxamide group at the 2-position and a fluorine substituent at the 5-position of the pyridine ring. This compound serves as a scaffold for developing therapeutics, particularly in oncology and neurology, due to its balanced physicochemical profile.

Properties

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

5-fluoro-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H7FN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11)

InChI Key

VJRMBAFERXORIC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

5-[4-[(2-Ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-6-fluoro-N-methylpyridine-2-carboxamide

Structural Differences :

  • Additional piperazine and 2-ethyl-5-fluoro-3-oxoquinoxaline moieties.
  • Higher molecular complexity due to fused quinoxaline and extended substituents.

Functional Implications :

  • Piperazine improves solubility and may facilitate blood-brain barrier penetration.
  • Pharmacokinetics : Increased molecular weight (≈500–600 g/mol) likely reduces oral bioavailability compared to the parent compound (MW ≈ 182 g/mol) .

Fluorinated Pyrimidine Analogs (5-FU and FdUrd)

Structural Contrasts :

  • 5-Fluorouracil (5-FU) and 5-fluoro-2′-deoxyuridine (FdUrd) are pyrimidine analogs, whereas the target compound is a pyridine derivative.

Pharmacokinetic Data :

Parameter FdUrd (Pyrimidine) 5-FU (Pyrimidine) 5-Fluoro-N-Methylpyridine-2-Carboxamide (Pyridine)
Hepatic Extraction Ratio 0.69–0.92 0.22–0.45 Not reported (likely lower due to lack of nucleoside-like metabolism)
Systemic Clearance 0.81–2.3 L/min 0.24–0.45 L/min Undetermined

Key Findings :

  • FdUrd’s high hepatic extraction (94–99%) suggests rapid metabolism, while 5-FU’s lower extraction (19–51%) indicates prolonged systemic exposure. The pyridine carboxamide’s lack of a ribose/deoxyribose moiety likely reduces hepatic first-pass metabolism, favoring longer half-life.

Pivalamide Derivatives

Examples :

  • (E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide
  • N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide

Comparison :

  • Substituents: Hydroxyimino and hydroxymethyl groups increase polarity, reducing lipophilicity (clogP ≈ 1.5–2.0) vs. the target compound (clogP ≈ 1.8).
  • Stability : The pivalamide group enhances hydrolytic stability but may limit cellular uptake due to steric bulk.

Furopyridine Carboxamides

Examples :

  • 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-(pyridin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide

Structural and Functional Insights :

  • Aryl substituents (e.g., 4-fluorophenyl) enhance π-π stacking with hydrophobic enzyme pockets.
  • LC/MS Data : Longer retention times (e.g., 3.2 min under UPLC conditions ) suggest higher hydrophobicity vs. the parent compound.

N-Methoxy-N-Methyl Analogs

Example : 5-Fluoro-N-methoxy-N-methyl-2-Pyridinecarboxamide
Key Differences :

  • Methoxy group replaces a hydrogen on the carboxamide nitrogen.
  • Impact : Increased electron-withdrawing effect may reduce basicity, altering solubility (logS ≈ -3.1 vs. -2.8 for the parent compound).

Piperidine-Linked Derivatives

Example: (3-Chloro-4-fluorophenyl)-(4-fluoro-4-{[(5-methyl-6-methylaminopyridin-2-ylmethyl)amino]methyl}piperidin-1-yl)methanone Functional Attributes:

  • Piperidine and chloro-fluorophenyl groups introduce basicity and halogen bonding capabilities.
  • Bioactivity : Designed for CNS targets (e.g., serotonin receptors), contrasting with the parent compound’s broader applicability.

Benzothiophene Carboxamide Derivatives

Example: N-(2-Fluoro-5-(5-((5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-N-methyl-1-benzothiophene-2-carboxamide Structural Complexity:

  • Benzothiophene and pyrrolidine groups enhance 3D structure diversity.
  • ADME Considerations : High molecular weight (>500 g/mol) may limit bioavailability, necessitating prodrug strategies.

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